(E)-3-cinnamamidocyclohexyl phenylcarbamate
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Overview
Description
(E)-3-cinnamamidocyclohexyl phenylcarbamate is an organic compound that features a cinnamamide group attached to a cyclohexyl ring, which is further connected to a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cinnamamidocyclohexyl phenylcarbamate typically involves a multi-step process:
Formation of Cinnamamide: The initial step involves the synthesis of cinnamamide from cinnamic acid and ammonia or an amine under dehydrating conditions.
Cyclohexylation: The cinnamamide is then subjected to a cyclohexylation reaction, where a cyclohexyl group is introduced, often using cyclohexyl halides in the presence of a base.
Carbamoylation: The final step involves the introduction of the phenylcarbamate group. This is typically achieved by reacting the cyclohexylated cinnamamide with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-cinnamamidocyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide or carbamate groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety, where nucleophiles can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cinnamamide and phenylcarbamate groups.
Reduction: Reduced forms of the amide and carbamate groups, potentially leading to amines and alcohols.
Substitution: Substituted derivatives where the phenyl group is replaced by other nucleophiles.
Scientific Research Applications
(E)-3-cinnamamidocyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-cinnamamidocyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The cinnamamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcarbamate moiety may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Cinnamamide: Shares the cinnamamide group but lacks the cyclohexyl and phenylcarbamate moieties.
Cyclohexylcarbamate: Contains the cyclohexyl and carbamate groups but lacks the cinnamamide moiety.
Phenylcarbamate: Features the phenylcarbamate group but lacks the cinnamamide and cyclohexyl groups.
Uniqueness
(E)-3-cinnamamidocyclohexyl phenylcarbamate is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components or simpler analogs.
Properties
IUPAC Name |
[3-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,23,25)(H,24,26)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCAICRBIYQWMP-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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